molecular formula C13H14F3NO3 B13971650 1-(4-(Trifluoromethoxy)phenyl)piperidine-4-carboxylic acid

1-(4-(Trifluoromethoxy)phenyl)piperidine-4-carboxylic acid

Cat. No.: B13971650
M. Wt: 289.25 g/mol
InChI Key: ZMWVAETXPMVZPO-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H14F3NO3. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethoxy)phenyl)piperidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethoxy)phenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-(4-(Trifluoromethoxy)phenyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Trifluoromethoxy)phenyl)piperidine-4-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C13H14F3NO3

Molecular Weight

289.25 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)20-11-3-1-10(2-4-11)17-7-5-9(6-8-17)12(18)19/h1-4,9H,5-8H2,(H,18,19)

InChI Key

ZMWVAETXPMVZPO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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